(R)-3-Amino-piperidine-2,6-dione
CAS No.: 673485-72-8
Cat. No.: VC5519465
Molecular Formula: C5H8N2O2
Molecular Weight: 128.131
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 673485-72-8 |
|---|---|
| Molecular Formula | C5H8N2O2 |
| Molecular Weight | 128.131 |
| IUPAC Name | (3R)-3-aminopiperidine-2,6-dione |
| Standard InChI | InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m1/s1 |
| Standard InChI Key | NPWMTBZSRRLQNJ-GSVOUGTGSA-N |
| SMILES | C1CC(=O)NC(=O)C1N |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s structure features a piperidine ring with ketone groups at positions 2 and 6 and an (R)-configured amino group at position 3. The IUPAC name, (3R)-3-aminopiperidine-2,6-dione, reflects its stereochemistry . The chiral center at carbon 3 is critical for its biological activity, as enantiomeric purity often dictates pharmacological efficacy .
Stereochemical Analysis
The (R)-configuration is derived from L-glutamine, a chiral starting material used in its synthesis . This configuration ensures compatibility with biological systems, particularly in drug-receptor interactions. The SMILES notation explicitly denotes the stereochemistry .
Physicochemical Data
The molecular weight of 128.13 g/mol and polar functional groups suggest moderate solubility in polar solvents, though experimental data remain limited .
Synthesis and Industrial Manufacturing
Synthetic Routes
The most efficient synthesis, disclosed in patent CN109305935A, involves a three-step process starting from L-glutamine :
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Protection: L-Glutamine is protected with a tert-butoxycarbonyl (Boc) group in an alkaline medium to form N-Boc-L-glutamine.
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Cyclization: Under anhydrous conditions, N-Boc-L-glutamine reacts with N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) to form N-Boc-3-amino-2,6-piperidinedione.
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Deprotection and Salt Formation: Acidic removal of the Boc group followed by hydrochloride salt formation yields the final product.
Advantages Over Prior Methods
Traditional methods using carbobenzyloxy (Cbz) protecting groups required high-pressure hydrogenation for deprotection, which is cost-prohibitive and hazardous . The Boc-based route eliminates hydrogenation, reducing costs and improving safety.
| Step | Yield | Purity (HPLC) | Conditions |
|---|---|---|---|
| Protection | 85% | 98.5% | Alkaline medium, room temp |
| Cyclization | 79.6% | 99.1% | Reflux in THF, DMAP catalysis |
| Deprotection/Salt | 94.8% | 99.5% | HCl in methanol, 0°C |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The spectrum (Fig. 1 in patent CN109305935A) confirms the structure:
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δ 4.35 ppm: Singlet for the NH group.
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δ 3.85 ppm: Multiplet for the chiral C3 proton.
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δ 2.65–2.20 ppm: Multiplets for methylene protons adjacent to ketones .
Mass Spectrometry
The molecular ion peak at aligns with the molecular weight . High-resolution MS data would further validate the structure.
Pharmaceutical Applications
Role in Pomalidomide Synthesis
(R)-3-Amino-piperidine-2,6-dione is a critical intermediate in synthesizing pomalidomide, a third-generation immunomodulatory drug used for multiple myeloma . Pomalidomide’s mechanism involves binding to cereblon, a component of the E3 ubiquitin ligase complex, to degrade oncogenic proteins .
Recent Advances and Future Directions
Process Optimization
Recent patents focus on solvent-free cyclization and enzymatic resolution to enhance enantiomeric excess .
Expanding Applications
Ongoing research investigates its use in:
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